molecular formula C14H16N2O3S2 B2935136 N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1351635-09-0

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2935136
CAS No.: 1351635-09-0
M. Wt: 324.41
InChI Key: LFHPMYQCMQTFTD-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound featuring a thiophene ring, which is a sulfur-containing heterocycle. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves the condensation of thiophene derivatives with ethanediamide. One common method includes the reaction of 3-methylthiophene-2-carbaldehyde with 2-aminoethanol to form an intermediate, which is then reacted with thiophene-2-carbaldehyde and ethanediamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide is unique due to its specific structure, which combines multiple functional groups and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

IUPAC Name

N'-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-9-4-6-21-12(9)11(17)8-16-14(19)13(18)15-7-10-3-2-5-20-10/h2-6,11,17H,7-8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHPMYQCMQTFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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